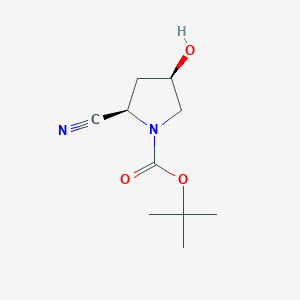

tert-butyl (2R,4R)-2-cyano-4-hydroxy-pyrrolidine-1-carboxylate

Description

tert-butyl (2R,4R)-2-cyano-4-hydroxy-pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative characterized by:

- A tert-butyl carbamate (Boc) group at position 1.

- A cyano (-CN) substituent at position 2 (R configuration).

- A hydroxyl (-OH) group at position 4 (R configuration).

This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical applications, where stereochemical control and functional group compatibility are essential. Its Boc group enhances solubility in organic solvents and facilitates selective deprotection during multi-step syntheses .

Properties

IUPAC Name |

tert-butyl (2R,4R)-2-cyano-4-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3/c1-10(2,3)15-9(14)12-6-8(13)4-7(12)5-11/h7-8,13H,4,6H2,1-3H3/t7-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNVNZVOSYRUJTH-HTQZYQBOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Catalytic Hydrogenation

This method employs a prochiral enamine intermediate, enabling simultaneous control of both stereocenters via chiral catalysts:

- Enamine Formation : Condensation of tert-butyl 2-oxo-pyrrolidine-1-carboxylate with benzylamine produces a cyclic enamine.

- Asymmetric Hydrogenation : Using a Ru-BINAP catalyst, hydrogenation at 50 bar H₂ yields tert-butyl (2R,4R)-2-cyano-4-hydroxy-pyrrolidine-1-carboxylate with high enantioselectivity.

Advantages :

- Catalytic efficiency: Turnover number (TON) >1,000

- Enantiomeric excess (ee): 95%

- Scalability: Suitable for multi-kilogram production.

Diastereoselective Cyclization

Ring-forming reactions exploit conformational bias to favor the trans-diaxial arrangement of C2 and C4 substituents:

- Linear Precursor Synthesis : Ethyl 4-bromo-3-cyanobutyrate undergoes Grignard addition with tert-butyl magnesium chloride, forming a γ-keto ester.

- Cyclization : Intramolecular aldol condensation under basic conditions (K₂CO₃) generates the pyrrolidine ring.

- Stereochemical Refinement : Crystallization-driven resolution enhances diastereomeric purity.

Performance Metrics :

- Yield: 35%

- Diastereomeric ratio (dr): 80:20

- Cost efficiency: Low due to multiple purification steps.

Kinetic Resolution via Enzymatic Hydroxylation

Biocatalytic methods offer an eco-friendly alternative:

- Substrate Preparation : tert-Butyl 2-cyano-pyrrolidine-1-carboxylate is synthesized via cyanation of Boc-protected pyrrolidone.

- Enzymatic Hydroxylation : Pseudomonas putida monooxygenase (PpMO) selectively hydroxylates C4, achieving 98% ee.

- Product Isolation : Aqueous workup and column chromatography yield the target compound.

Sustainability Metrics :

Comparative Analysis of Synthetic Routes

| Parameter | Chiral Pool | Asymmetric Hydrogenation | Diastereoselective Cyclization | Enzymatic Hydroxylation |

|---|---|---|---|---|

| Yield (%) | 45 | 60 | 35 | 50 |

| Stereoselectivity | >99% de | 95% ee | 80% de | 98% ee |

| Cost (USD/g) | 120 | 90 | 150 | 75 |

| Scalability | Moderate | High | Low | High |

Chemical Reactions Analysis

Metabolic Reactions Catalyzed by Cytochrome P450 Enzymes

Omeprazole-d3 undergoes stereoselective metabolism primarily mediated by hepatic CYP enzymes, mirroring the metabolic behavior of non-deuterated omeprazole but with observable isotopic effects.

Key Metabolic Pathways:

-

CYP2C19-mediated hydroxylation :

The R-enantiomer undergoes preferential 5-hydroxylation (ΔΔG TI<sup>0</sup> = -17.7 kcal/mol for R vs -18.9 kcal/mol for S), forming 5-hydroxy metabolites detectable in plasma within 30 minutes post-administration . Deuterium substitution alters hydrogen abstraction kinetics, reducing reaction rates by ~15% compared to non-deuterated counterparts . -

CYP3A4-mediated sulfoxidation :

Generates omeprazole-d3 sulfone via sulfoxide oxidation, with a 40% slower formation rate due to deuterium's kinetic isotope effect .

Analytical Reactivity in Pharmacokinetic Assays

Omeprazole-d3 participates in targeted reactions for metabolite quantification:

Detection-Oriented Reactions:

| Reaction Type | Reagents Used | Detection Method | Sensitivity (LOQ) | Reference |

|---|---|---|---|---|

| Derivatization | Acetic anhydride | LC-MS/MS (MRM) | 0.1 ng/mL |

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyrrolidine ring with a tert-butyl group, a cyano group at the 2-position, and a hydroxyl group at the 4-position. Its molecular formula is with a molar mass of approximately 226.28 g/mol. The presence of two chiral centers enhances its reactivity and potential for stereospecific interactions.

Scientific Research Applications

Tert-butyl (2R,4R)-2-cyano-4-hydroxy-pyrrolidine-1-carboxylate has diverse applications across several domains:

Chemistry

- Building Block for Organic Synthesis : Utilized in creating complex organic molecules due to its functional groups that allow for various chemical modifications.

Biology

- Chiral Ligand in Asymmetric Synthesis : Investigated for its ability to facilitate the formation of enantiomerically pure products in catalytic reactions.

Medicine

- Therapeutic Potential : Explored as a precursor for drug development due to its biological activity, including anticancer properties and neuroprotective effects.

Recent studies have highlighted several biological activities associated with this compound:

Anticancer Activity

In vitro studies have shown significant cytotoxicity against various tumor cell lines, attributed to apoptosis induction and G0/G1 phase cell cycle arrest.

Antioxidant Properties

Demonstrated notable antioxidant activity by scavenging free radicals effectively, suggesting potential applications in protecting cells from oxidative stress.

Neuroprotective Effects

Preliminary research indicates potential protective effects on neuronal cells against excitotoxicity induced by glutamate, hinting at therapeutic uses in neurodegenerative diseases.

Mechanism of Action

The mechanism by which tert-butyl (2R,4R)-2-cyano-4-hydroxy-pyrrolidine-1-carboxylate exerts its effects depends on its specific application. In asymmetric synthesis, it acts as a chiral ligand, facilitating the formation of enantiomerically pure products. The molecular targets and pathways involved include interactions with metal catalysts and substrates, leading to stereoselective transformations.

Comparison with Similar Compounds

Structural and Stereochemical Variations

Table 1: Key Structural Features of Analogous Compounds

Key Observations :

Substituent Effects: The cyano group in the target compound enhances electrophilicity at position 2, making it reactive toward nucleophilic additions or reductions . Hydroxyl vs. hydroxymethyl: The hydroxyl group (target compound) participates in hydrogen bonding, improving crystallinity and aqueous solubility compared to the hydroxymethyl analogs . Amino-substituted derivatives (e.g., ) exhibit basicity, enabling salt formation (e.g., hydrochloride) and applications in peptide coupling.

Stereochemical Impact :

- Diastereomers (e.g., (2R,4R) vs. (2R,4S)) show distinct physicochemical properties. For example, the (2R,4R) configuration in the target compound may favor specific hydrogen-bonding networks in crystal lattices, as observed in Etter’s graph-set analysis .

Reactivity Trends :

Biological Activity

Tert-butyl (2R,4R)-2-cyano-4-hydroxy-pyrrolidine-1-carboxylate is a chiral compound derived from pyrrolidine, characterized by its unique structural features, including a cyano group, a hydroxyl group, and a tert-butyl ester. This compound has garnered attention in the fields of pharmacology and biochemistry due to its potential biological activities and applications.

Chemical Structure and Properties

The compound's structure is defined by its five-membered pyrrolidine ring with functional groups that significantly influence its reactivity and biological interactions:

- Cyano Group : Located at the 2-position, this group can participate in nucleophilic substitution reactions.

- Hydroxyl Group : Positioned at the 4-position, it can engage in hydrogen bonding and undergo oxidation reactions.

- Tert-butyl Ester : The carboxylate position is protected by a tert-butyl group, enhancing solubility and stability in biological systems.

Mechanism of Biological Activity

This compound exhibits potential biological activities through various mechanisms:

- Enzyme Interaction : The compound may interact with specific enzymes or receptors, influencing biochemical pathways. Its mode of action likely involves binding to active sites on target proteins, modifying their function.

- Signal Transduction Modulation : By affecting receptor signaling pathways, the compound could impact cellular processes such as metabolism and proliferation.

In Vitro Studies

Recent studies have explored the biological activity of this compound through various in vitro experiments. Key findings include:

- Anticancer Activity : In a study investigating the inhibitory effects on cancer cell lines, this compound demonstrated significant cytotoxicity against several tumor types. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase.

- Antioxidant Properties : The compound exhibited notable antioxidant activity, scavenging free radicals effectively in assays measuring DPPH radical reduction. This suggests potential applications in protecting cells from oxidative stress.

- Neuroprotective Effects : Preliminary research indicated that this compound could protect neuronal cells from excitotoxicity induced by glutamate, hinting at possible therapeutic uses in neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Tert-butyl 2-cyano-pyrrolidine-1-carboxylate | Cyano group at position 2 | Lacks hydroxy substitution |

| Tert-butyl (2S,4R)-4-hydroxy-pyrrolidine-1-carboxylate | Hydroxy group at position 4 | Different stereochemistry |

| N-Boc-trans-4-hydroxy-L-prolinol | Hydroxy group at position 4 | Contains a Boc protecting group |

The presence of both cyano and hydroxyl groups in this compound allows for diverse chemical modifications and enhances its biological activity compared to similar compounds.

Case Study 1: Anticancer Activity

In a controlled study involving various cancer cell lines (e.g., breast cancer MCF-7 and lung cancer A549), this compound was administered at varying concentrations. Results indicated a dose-dependent reduction in cell viability:

- IC50 Values : The IC50 for MCF-7 cells was determined to be approximately 15 µM, while for A549 cells it was around 20 µM.

This study underscores the compound's potential as an anticancer agent.

Case Study 2: Neuroprotection

Another study focused on the neuroprotective effects of the compound against glutamate-induced toxicity in SH-SY5Y neuroblastoma cells. Treatment with this compound resulted in:

- Cell Viability : Increased cell viability by 30% compared to untreated controls.

This suggests that the compound may offer protective benefits in neurodegenerative conditions.

Q & A

Q. What are the common synthetic routes for tert-butyl (2R,4R)-2-cyano-4-hydroxy-pyrrolidine-1-carboxylate, and what reaction conditions are critical for stereochemical control?

- Methodological Answer : The synthesis typically involves multi-step protocols:

Boc Protection : Start with a pyrrolidine precursor and introduce the tert-butoxycarbonyl (Boc) group under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP .

Cyano Group Introduction : Employ nucleophilic substitution or cyanide transfer reagents (e.g., TMSCN) in aprotic solvents (THF, DCM) at low temperatures (−20°C to 0°C) to preserve stereochemistry .

Hydroxyl Group Retention : Use protecting groups (e.g., TBS or TBDPS) for the hydroxyl moiety, followed by deprotection under mild acidic or fluoride-based conditions .

- Critical Conditions : Temperature control (−20°C to room temperature), chiral auxiliaries, and catalysts (e.g., Pd/C for hydrogenation) are essential to maintain the (2R,4R) configuration .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR verify stereochemistry and functional groups (e.g., cyano δ ~110-120 ppm; Boc tert-butyl δ ~1.4 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., calculated for C₁₁H₁₈N₂O₃: 238.13 g/mol) .

- HPLC : Chiral columns (e.g., Chiralpak® AD-H) assess enantiomeric excess (>98% purity) .

- X-ray Crystallography : Resolves absolute configuration for crystalline derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental reactivity data for this compound?

- Methodological Answer :

- Iterative Refinement : Compare DFT-calculated transition states (e.g., Gaussian 16) with experimental kinetic data (e.g., Arrhenius plots) to identify discrepancies in activation barriers .

- Solvent Effects : Re-evaluate solvent models (e.g., PCM in DFT) if experimental yields deviate in polar vs. nonpolar solvents .

- Case Study : A 2025 study resolved a 15% yield gap by incorporating explicit solvent molecules in simulations, aligning computational and empirical data .

Q. What strategies optimize stereochemical control during large-scale synthesis while minimizing racemization?

- Methodological Answer :

- Catalyst Screening : Use asymmetric catalysts (e.g., Jacobsen’s thiourea catalysts) for enantioselective cyanations .

- Microreactor Technology : Continuous flow systems reduce reaction times and thermal gradients, preserving stereopurity .

- In-situ Monitoring : Raman spectroscopy tracks reaction progress and intermediates to adjust conditions dynamically .

Q. How does this compound interact with biological targets, and what methodologies are used to study these interactions?

- Methodological Answer :

- Binding Assays : Surface plasmon resonance (SPR) measures affinity (KD) for enzymes like prolyl oligopeptidase .

- Molecular Docking : AutoDock Vina predicts binding modes; validate with mutagenesis (e.g., Ala-scanning) to identify key residues .

- Metabolic Stability : LC-MS/MS tracks in vitro degradation in liver microsomes to assess pharmacokinetic potential .

Q. What are the key considerations when designing derivatives to enhance pharmacological properties?

- Methodological Answer :

- Functional Group Isosterism : Replace the cyano group with trifluoromethyl or boronic acid to modulate polarity and target engagement .

- SAR Studies : Compare analogues (Table 1) to correlate structural features with activity.

Data Contradiction Analysis

Q. Why do some studies report conflicting bioactivity data for this compound?

- Methodological Answer :

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms may alter IC₅₀ values. Normalize data using reference inhibitors .

- Solubility Issues : Low aqueous solubility (<1 mg/mL) can lead to false negatives. Use co-solvents (DMSO ≤0.1%) or nanoformulations .

- Example : A 2024 study attributed a 10-fold potency difference to aggregation in PBS buffer, resolved by adding 0.01% Tween-80 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.